molecular formula C7H9N3O B8634524 3-Amino-2-cyano-3-propoxypropenenitrile

3-Amino-2-cyano-3-propoxypropenenitrile

Cat. No.: B8634524
M. Wt: 151.17 g/mol
InChI Key: CGFDOLJLMSOSRK-UHFFFAOYSA-N
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Description

3-Amino-2-cyano-3-propoxypropenenitrile is a nitrile-containing compound featuring a unique trifunctional structure: an amino group (-NH₂) at position 3, a cyano group (-CN) at position 2, and a propoxy (-OCH₂CH₂CH₃) substituent at position 3 of the propenenitrile backbone. This arrangement confers distinct electronic and steric properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-[amino(propoxy)methylidene]propanedinitrile

InChI

InChI=1S/C7H9N3O/c1-2-3-11-7(10)6(4-8)5-9/h2-3,10H2,1H3

InChI Key

CGFDOLJLMSOSRK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=C(C#N)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional Group Analogues

Cyano-Acetamide Derivatives (e.g., 3-Oxo-3-pyrrolidin-1-yl-propionitrile)
  • Structure: These compounds (e.g., 3a, 3b from ) share the cyano group but replace the amino and propoxy groups with amide or heterocyclic moieties .
  • Synthesis: Prepared via condensation of 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde with cyanoacetamide derivatives in ethanol/piperidine at 0–5°C .
  • Amide groups in 3a–3l enhance stability but limit reactivity in nucleophilic additions compared to the free amino group in the target.
Aza-Michael Adducts (e.g., 3-(Hexylamino)propanenitrile)
  • Structure: Compounds like 9b, 9d, and 9h () feature amino and cyano groups but lack the propoxy substituent .
  • Physical Properties : These analogues are yellow-to-orange oils, contrasting with the target compound’s likely solid state (inferred from similar nitriles).
  • Spectral Data: IR spectra show strong C≡N stretches (~2240 cm⁻¹), while ¹H-NMR reveals amino proton shifts at δ 1.2–3.5 ppm, comparable to the target’s expected profile .

Substituent-Driven Comparisons

3-(3-Aminopropoxy)benzonitrile Hydrochloride
  • Structure: Contains an aminopropoxy side chain attached to a benzene ring (), differing from the target’s aliphatic backbone .
  • Applications : Discontinued status () may indicate synthesis challenges or instability under storage, highlighting the importance of backbone flexibility in the target compound .
(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid
  • Structure: An amino acid derivative with a pyridine ring (), contrasting with the target’s nitrile-dominated structure .
  • Bioactivity: The carboxylic acid group enables enzyme-binding interactions, whereas the target’s cyano group may favor covalent inhibition or coordination chemistry.

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Physical State Notable Properties Reference
3-Amino-2-cyano-3-propoxypropenenitrile C₇H₉N₃O -NH₂, -CN, -OCH₂CH₂CH₃ Likely solid High polarity, reactive amino group N/A
3-Oxo-3-pyrrolidin-1-yl-propionitrile C₇H₁₀N₂O -CN, -CON(C₄H₈) Crystalline solid Stable, limited nucleophilicity
3-(Hexylamino)propanenitrile C₉H₁₈N₂ -NH₂, -CN Yellow oil Moderate solubility in hydrocarbons
3-(3-Aminopropoxy)benzonitrile HCl C₁₀H₁₃N₂O·HCl -NH₂, -CN, -OCH₂CH₂CH₂NH₂ Hydroscopic solid pH-sensitive, high solubility
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ -NH₂, -COOH, pyridine White powder Enzymatic activity, zwitterionic

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